Guanosine 5'-phosphate disodium salt hydrate
Description
X-ray Diffraction Studies of Hydrated Crystal Lattice
X-ray diffraction studies reveal that guanosine 5'-phosphate disodium salt hydrate crystallizes in distinct hydrated forms, with tetrahydrate (4H₂O) and heptahydrate (7H₂O) configurations being well-documented. The tetrahydrate structure (2Na⁺·C₁₀H₁₂N₅O₈P²⁻·4H₂O) adopts an orthorhombic lattice with space group C222₁, featuring a layered architecture where nucleotide planes alternate with water layers. The ribose moiety exhibits O4'-endo-C1'-exo puckering, while the phosphate group forms ionic bonds with sodium ions and hydrogen bonds with water molecules.
Table 1: Crystallographic Parameters of Hydrated Forms
Comparative Analysis of Anhydrous vs. Hydrated Forms
Dehydration studies demonstrate structural plasticity: heating tetrahydrate to 40–60°C at 0% relative humidity induces sequential phase transitions through three intermediate states before forming an anhydrous phase. The anhydrous form lacks the interlayer water channels present in hydrates, resulting in a collapsed lattice with reduced interphosphate distances (from 6.7 Å in tetrahydrate to 5.2 Å). Hydration reversibility persists until ~7 water molecules remain, beyond which structural collapse becomes irreversible.
Spectroscopic Profiling
Multinuclear NMR Spectroscopy (¹H, ¹³C, ³¹P)
¹H NMR (500 MHz, D₂O) shows characteristic ribose proton signals at δ 5.90 (H1'), 4.75 (H2'), and 4.30 ppm (H3'), with guanine H8 resonance at δ 8.15 ppm. ¹³C NMR (1000 MHz, D₂O) confirms sugar connectivity: C1' (δ 89.2), C2' (δ 74.5), and C5' (δ 65.1 ppm). ³¹P NMR reveals phosphate dynamics: free GMP exhibits a singlet at δ 3.2 ppm, while sodium coordination splits this into two signals (δ 2.8 and 3.1 ppm) due to inequivalent phosphate oxygens.
Table 2: Key NMR Chemical Shifts
| Nucleus | Assignment | Chemical Shift (ppm) | Reference |
|---|---|---|---|
| ¹H | H8 (guanine) | 8.15 | |
| ¹³C | C4 (guanine) | 157.4 | |
| ³¹P | Phosphate | 2.8, 3.1 |
FTIR Spectral Signatures of Phosphate-Guanine Interactions
FTIR spectra show three critical regions:
- Phosphate vibrations : νₐₛ(PO₂⁻) at 1245 cm⁻¹ and νₛ(PO₂⁻) at 1080 cm⁻¹
- Guanine interactions : N7-Mg²⁺ coordination manifests as a 15 cm⁻¹ shift in C=O stretching (1685 → 1670 cm⁻¹)
- Hydration markers : Broad O-H stretch (3400 cm⁻¹) and HOH bending (1640 cm⁻¹)
Tautomeric Forms and Protonation States in Aqueous Media
The guanine moiety exists predominantly in the canonical N9-H keto form (O6 carbonyl), with <5% population of the rare enol tautomer (O6-hydroxyl) at pH 7. Protonation states shift dramatically with pH:
- Acidic conditions (pH <3) : Phosphate group protonates (PO₄H⁻), weakening Na⁺ coordination
- Neutral pH : Deprotonated phosphate (PO₄²⁻) enables strong Na⁺ binding (Kd = 1.2 mM)
- Alkaline conditions (pH >9) : Ribose 2'-OH deprotonation induces conformational switching from C2'-endo to C3'-endo sugar puckering
Properties
IUPAC Name |
disodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O8P.2Na.H2O/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);;;1H2/q;2*+1;/p-2/t3-,5-,6-,9-;;;/m1.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKWJTZTMVQYSU-CYCLDIHTSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5Na2O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5550-12-9 | |
| Record name | 5'-Guanylic acid, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Guanosine 5'-(disodium phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.468 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Enzymatic Hydrolysis and Fermentation Methods
a. RNA Hydrolysis Approach
This method involves enzymatic cleavage of ribonucleic acid (RNA) to produce guanylic acid, which is subsequently converted into its disodium salt form. The process is characterized by high specificity and purity, making it suitable for pharmaceutical applications. The hydrolysis typically employs nucleases to cleave RNA into nucleotides, followed by purification steps to isolate Guanosine 5'-phosphate disodium salt hydrate.
b. Fermentation Method
This biotechnological process utilizes microbial fermentation, primarily with Bacillus species, to synthesize guanosine derivatives.
Two-step fermentation process :
- Step 1: Glucose fermentation with Bacillus subtilis mutants yields guanosine at a concentration of approximately 10.5 g/L.
- Step 2: Guanosine is then reacted with phosphorus oxychloride in pyridine to produce guanylate (GMP). This process involves acidification, phosphorylation, and purification steps.
Research Findings :
The fermentation approach offers a sustainable and scalable route, with yields around 15 g/L for GMP. Optimization of fermentation conditions, such as pH, temperature, and nutrient concentration, is crucial for maximizing yield and purity.
Chemical Synthesis Approaches
a. Direct Chemical Phosphorylation
Chemical synthesis involves phosphorylation of guanosine or its derivatives using phosphorus oxychloride or related reagents. This method is often combined with subsequent purification steps, such as crystallization or chromatography, to obtain high-purity disodium salt hydrate.
b. Synthesis of Phosphoramidate and Cyclic Derivatives
Advanced methods include the synthesis of cyclic monophosphates and phosphoramidates to enhance cellular uptake and stability. These involve coupling reactions with chloromethyl pivalate or acetoxymethyl bromide, often employing Mitsunobu coupling or similar techniques.
Research Findings :
Chemical synthesis allows precise control over the phosphorylation state but requires rigorous purification. The yields vary depending on the specific route, with some methods achieving yields up to 47% for certain derivatives.
Crystallization and Purification Techniques
a. Crystallization Method
A notable method involves adding sodium hydroxide to an aqueous GMP solution (5-40% concentration), adjusting pH to 7-11, and adding absolute alcohol as a precipitating agent. Stirring at 15-80°C facilitates the formation of crystalline GMP disodium salt hydrate, which is then centrifuged, washed, and dried.
b. Crystallizing Method (Patent)
This patented process emphasizes simplicity and high purity, involving sodium hydroxide addition, pH regulation, alcohol addition, and catalyst use (a mixture of GMP crystals and sodium carbonate). The crystalline product exhibits uniform particle size and high purity.
Research Findings :
Optimizing pH, temperature, and catalyst ratios significantly improves yield and crystal quality, making this method suitable for industrial production.
Data Tables Summarizing Preparation Methods
Research Findings and Considerations
- Yield Optimization : Both fermentation and chemical synthesis require careful control of reaction conditions to maximize yield and purity.
- Purity and Crystallinity : Crystallization techniques are critical for obtaining high-purity GMP disodium salt hydrate suitable for pharmaceutical use.
- Industrial Relevance : Combining enzymatic/fermentation methods with crystallization provides a sustainable and cost-effective route for large-scale production.
- Environmental and Safety Aspects : Enzymatic and fermentation methods are environmentally benign, whereas chemical synthesis involves hazardous reagents like phosphorus oxychloride, requiring appropriate safety measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Guanosine 5’-monophosphate disodium salt hydrate can undergo oxidation reactions, particularly at the guanine base, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions are less common but can occur under specific conditions, leading to the formation of reduced guanosine derivatives.
Substitution: The compound can participate in substitution reactions, especially at the phosphate group, where different substituents can replace the phosphate moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents under controlled conditions.
Substitution: Various nucleophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed:
Oxidation: Oxidized guanosine derivatives.
Reduction: Reduced guanosine derivatives.
Substitution: Substituted guanosine monophosphate derivatives.
Scientific Research Applications
Biochemical Research Applications
1.1 Nucleotide Standardization
Guanosine 5'-phosphate is widely used as a standard in quantitative assays to measure nucleotide concentrations. It serves as a reference compound in high-performance liquid chromatography (HPLC) and mass spectrometry techniques, ensuring accurate quantification of nucleotides in biological samples.
1.2 Enzyme Activity Assays
GMP is utilized in enzyme activity assays, particularly for detecting guanylate cyclase activity and other enzymes involved in nucleotide metabolism. Its role as a substrate allows researchers to study enzyme kinetics and regulatory mechanisms.
Molecular Biology Applications
2.1 PCR and Cloning
Guanosine 5'-phosphate disodium salt hydrate is employed in polymerase chain reaction (PCR) protocols to enhance the efficiency of amplification reactions. It aids in the synthesis of oligonucleotides and is critical for cloning applications where precise nucleotide incorporation is necessary.
2.2 RNA Synthesis
In vitro transcription systems utilize GMP for RNA synthesis, particularly in generating capped RNA transcripts. This application is essential for producing mRNA for research and therapeutic purposes.
Pharmacological Applications
3.1 Neuropharmacology
Research has demonstrated that GMP exhibits neuroprotective effects and can modulate glutamatergic neurotransmission. Studies indicate that chronic administration of GMP can influence anxiety-related behaviors in animal models, suggesting its potential as an anxiolytic agent .
3.2 Cardiovascular Research
GMP has been investigated for its role in cardiovascular health, particularly its vasodilatory effects mediated through the nitric oxide signaling pathway. This application has implications for developing treatments for hypertension and other cardiovascular diseases.
Food Science Applications
4.1 Flavor Enhancer
In the food industry, GMP is recognized as a flavor enhancer due to its ability to enhance umami taste profiles. It is commonly used in processed foods, soups, and sauces to improve flavor perception.
4.2 Nutritional Supplementation
Guanosine 5'-phosphate is also explored as a nutritional supplement due to its potential health benefits, including immune system support and energy metabolism enhancement.
Data Tables
| Study Reference | Application Area | Findings |
|---|---|---|
| Pharmacology & Behavior (2010) | Neuropharmacology | GMP induces anxiolytic-like behavior in rats |
| Purinergic Signalling (2011) | Neuropharmacology | Modulates glutamatergic neurotransmission |
| Food Chemistry Journal (2020) | Food Science | Enhances umami flavor in processed foods |
Mechanism of Action
Guanosine 5’-monophosphate disodium salt hydrate exerts its effects primarily through its incorporation into RNA. As a nucleotide, it serves as a building block for RNA synthesis. The compound is phosphorylated to guanosine triphosphate, which is then incorporated into RNA by RNA polymerases. This process is essential for the proper functioning of various cellular processes, including protein synthesis and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Nucleotides
Structural and Functional Differences
Guanosine 5'-monophosphate disodium salt hydrate belongs to the nucleotide family, which includes adenosine (AMP), cytidine (CMP), and uridine (UMP) 5'-monophosphates. Key differentiating factors include:
- Nucleobase : Guanine in GMP vs. adenine (AMP), cytosine (CMP), or uracil (UMP).
- Sugar moiety: Ribose in GMP vs. 2'-deoxyribose in deoxyguanosine monophosphate (dGMP) .
- Phosphorylation state: GMP contains one phosphate group, whereas guanosine di- (GDP) and triphosphates (GTP) have two and three phosphates, respectively .
Table 1: Comparative Properties of Guanosine Derivatives and Analogues
Chromatographic Behavior
In reversed-phase HPLC, GMP exhibits higher retention at pH 4.0 compared to pH 7.0 due to protonation of polar groups on stationary phases like cholesterol or phenyl columns . Its retention factor (2.3–3.0) is distinct from dGMP (1.8–2.5) and other monophosphates (e.g., AMP: 1.5–2.2; CMP: 1.2–1.8), enabling separation using phenyl or octadecyl phases .
Comparison with Non-Guanosine Nucleotides
Adenosine and Cytidine Derivatives
- AMP: Adenosine 5'-monophosphate is structurally analogous but participates in cAMP-mediated signaling, unlike GMP .
- CMP: Cytidine 5'-monophosphate is less retained in HPLC (retention factor: 1.2–1.8) and lacks flavor-enhancing properties .
Key Research Findings
- Analytical Challenges : Mass spectrometry of GMP requires optimized collision energies (20–30 eV) to avoid fragmentation, differing from GDP/GTP due to its single phosphate group .
Biological Activity
Guanosine 5'-phosphate disodium salt hydrate (GMP-Na) is a nucleotide that plays a significant role in various biological processes. This article explores its biological activity, mechanisms of action, and applications in research and medicine, supported by case studies and data tables.
Overview of this compound
This compound is a sodium salt of guanosine monophosphate (GMP), a nucleotide essential for RNA synthesis and cellular signaling. It is commonly used in biochemical research due to its ability to act as a substrate for RNA polymerases and its involvement in several metabolic pathways.
Target Proteins and Enzymes
GMP-Na primarily interacts with various proteins and enzymes, influencing their activity. Key targets include:
- GTPase HRas : Involved in cell signaling pathways.
- Transforming protein RhoA : Plays a role in cytoskeletal dynamics.
- Protein-glutamine gamma-glutamyltransferase 2 : Involved in protein modification.
- Ras-related protein Rab-11A : Important for vesicle trafficking.
- Adenylosuccinate synthetase : Involved in purine metabolism.
Mode of Action
GMP-Na exerts its effects by binding to these target proteins, altering their activity. For instance, it activates the sulfonylurea receptor 2B (SUR2B), which is linked to the inward-rectifier potassium channel 6.1 (Kir6.1) in HEK293T cells, influencing ion transport and cellular excitability.
Biochemical Pathways Affected
GMP-Na is involved in several critical biochemical pathways, including:
- RNA Synthesis : Serves as a substrate for RNA polymerases.
- Signal Transduction : Modulates signaling pathways through its interaction with GTPases.
- Energy Transfer : Participates in cellular energy metabolism.
Pharmacokinetics
The bioavailability of GMP-Na can be influenced by its solubility and the presence of transporters. Its aqueous solubility allows for easy dissolution within cellular environments, facilitating its biological functions .
Study on Neurotransmission Modulation
A study investigated the effects of chronic oral administration of GMP on glutamatergic parameters in mice. The results indicated that GMP could modulate glutamatergic neurotransmission, potentially offering therapeutic benefits for neurological disorders related to excitotoxicity .
Effects on Anxiety-like Behavior
Another study demonstrated that systemic administration of GMP induced anxiolytic-like behavior in rats. This suggests that GMP may have potential applications in developing anxiolytic drugs by targeting the glutamatergic system .
Research Applications
GMP-Na is widely used in biochemical research for:
- Studying RNA Function : As a substrate for RNA polymerases.
- Investigating Protein Interactions : Understanding nucleotide interactions and binding affinities.
Industrial Applications
In the food industry, GMP-Na serves as a flavor enhancer, particularly enhancing umami taste when combined with monosodium glutamate (MSG) .
Comparative Analysis with Other Nucleotides
| Compound | Role | Unique Features |
|---|---|---|
| Guanosine 5'-monophosphate (GMP) | RNA synthesis | Serves as a substrate for RNA polymerases |
| Adenosine 5'-monophosphate (AMP) | Energy transfer | Key role in cellular energy metabolism |
| Cytidine 5'-monophosphate (CMP) | RNA synthesis | Involved in cellular metabolism |
| Uridine 5'-monophosphate (UMP) | RNA synthesis | Plays a role in carbohydrate metabolism |
| Inosine 5'-monophosphate (IMP) | Precursor to AMP and GMP | Important for purine nucleotide synthesis |
Q & A
Basic Research Questions
Q. How can researchers ensure the purity and structural integrity of guanosine 5'-monophosphate disodium salt hydrate (GMP) for experimental use?
- Methodological Answer : Purity verification requires a combination of analytical techniques:
- HPLC : Quantify impurities using reverse-phase chromatography with UV detection at 254 nm .
- NMR Spectroscopy : Confirm structural integrity via characteristic proton signals (e.g., guanine H8 at ~7.8 ppm and ribose protons in the 4.0–5.5 ppm range) .
- FTIR : Validate phosphate and hydroxyl groups (e.g., P=O stretch at ~1250 cm⁻¹ and O-H stretch at ~3400 cm⁻¹) .
Q. What methodological steps are recommended to assess the solubility and stability of GMP in aqueous buffers for cell-based assays?
- Solubility Testing : Prepare serial dilutions in buffers (e.g., PBS or HEPES) and measure turbidity via spectrophotometry (OD 600 nm). Evidence suggests solubility >50 g/L in water at 25°C .
- Stability Profiling : Incubate solutions at varying pH (4.0–9.0) and temperatures (4–37°C), then quantify degradation via HPLC over 24–72 hours .
Advanced Research Questions
Q. How can researchers design experiments to study GMP’s interaction with nucleotide-binding proteins or synthetic receptors?
- Experimental Design :
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) by titrating GMP into protein/receptor solutions .
- Fluorescence Spectroscopy : Use tryptophan quenching or competitive assays with fluorescent probes (e.g., ANS) to monitor conformational changes .
- Advanced Applications : Customize tripodal polyamine ligands to mimic biological binding pockets and study competitive displacement .
Q. How should researchers address contradictions in reported binding affinities of GMP for metal ions or enzymes across studies?
- Data Contradiction Analysis :
- Buffer Conditions : Compare ionic strength (e.g., Mg²⁺ vs. Na⁺) and pH, which alter phosphate group ionization and metal coordination .
- Impurity Effects : Re-evaluate enzyme preparations for contaminating phosphatases that hydrolyze GMP, using phosphatase inhibitors (e.g., sodium orthovanadate) in assays .
- Standardization : Use reference-grade GMP (≥99% purity) to minimize batch variability .
Q. What advanced techniques enable tracking GMP’s metabolic incorporation into RNA or signaling pathways in live cells?
- Methodological Approach :
- Isotope Tracing : Use ¹³C/¹⁵N-labeled GMP and monitor incorporation via LC-MS or NMR-based metabolomics .
- Fluorescent Analogs : Synthesize BODIPY-conjugated GMP for real-time visualization in GTPase activation assays .
- CRISPR Interference : Knock down GTP-producing enzymes (e.g., nucleoside diphosphate kinases) to isolate GMP-specific effects .
Q. How can GMP be utilized in high-throughput screening (HTS) for enzymes like guanylate kinases or GTPases?
- HTS Workflow :
- Transcreener® Assay : Use a competitive fluorescence polarization platform with anti-GMP antibodies to detect kinase activity .
- Coupled Enzymatic Systems : Pair GMP with ATP-regenerating systems (e.g., creatine phosphate/kinase) to sustain GTP synthesis in kinetic assays .
- Data Normalization : Include controls for non-specific hydrolysis (e.g., heat-inactivated enzymes) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
